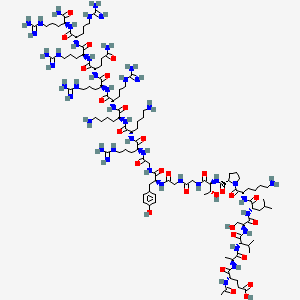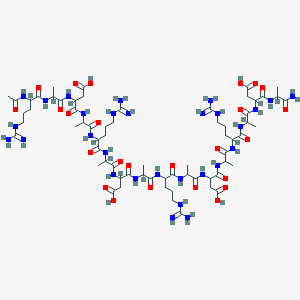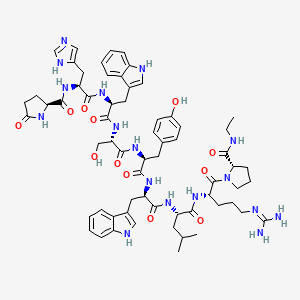
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (For-Nle-Leu-Phe-Nle-Tyr-Lys-OH TFA) is a formyl peptide receptor (FPR) agonist.
Applications De Recherche Scientifique
Mammary Metabolism in Dairy Cows
Research has explored the mammary gland's metabolism of essential amino acids in dairy cows, focusing on how different amino acids, including phenylalanine and tyrosine, are utilized for milk protein synthesis. This study provides insights into the complex process of protein synthesis in the mammary gland, which could have implications for understanding the metabolic roles of similar peptides (Lapierre et al., 2012).
Role in Systemic Inflammation
N-Formyl peptides, which are structurally related to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, have been studied for their role in systemic inflammation, particularly in the context of trauma and critical illness. These peptides are released following tissue damage and may contribute to inflammation by stimulating the innate immune system. Understanding their function could lead to new approaches for managing systemic inflammation in critically ill patients (Lubkin et al., 2018).
Peptide Chemistry Research
The structural and functional analysis of peptides, including those with N-formyl modifications, has provided valuable insights into their biological roles. Studies have explored the structure-activity relationships of peptides, contributing to our understanding of how specific amino acid sequences and modifications influence biological activity. This research has applications in developing new therapeutic agents and understanding biological signaling mechanisms (Okada, 2009).
Formyl Peptide Receptors
The study of formyl peptide receptors (FPRs), which are activated by N-formyl peptides, has shed light on their role in cellular differentiation and the immune response. FPRs are involved in various biological processes, including leukocyte activation during inflammation. This research has potential implications for treating inflammatory diseases and understanding the immune system's regulation (Lee et al., 2017).
Wear-Induced Osteolysis
Studies on wear-induced osteolysis, particularly in the context of joint arthroplasties, have explored the role of peptides and amino acids in the immune response that leads to bone degradation. Understanding the molecular mechanisms involved in this process could inform the development of strategies to detect and mitigate osteolysis, improving outcomes for patients with joint prostheses (Kandahari et al., 2016).
Propriétés
Nom du produit |
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA |
|---|---|
Formule moléculaire |
C₄₅H₆₆F₃N₇O₁₁ |
Poids moléculaire |
938.04 |
Séquence |
One Letter Code: N-Formyl-NLE-LF-NLE-YK |
Synonyme |
For-Nle-Leu-Phe-Nle-Tyr-Lys-OH (TFA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





